N,N-dimethyl-3-[5-oxo-2-(trifluoromethyl)phenothiazin-10-yl]propan-1-amine oxide
Description
Properties
Molecular Formula |
C18H19F3N2O2S |
|---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
N,N-dimethyl-3-[5-oxo-2-(trifluoromethyl)phenothiazin-10-yl]propan-1-amine oxide |
InChI |
InChI=1S/C18H19F3N2O2S/c1-23(2,24)11-5-10-22-14-6-3-4-7-16(14)26(25)17-9-8-13(12-15(17)22)18(19,20)21/h3-4,6-9,12H,5,10-11H2,1-2H3 |
InChI Key |
OTLRYPZOEZYXJK-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(CCCN1C2=CC=CC=C2S(=O)C3=C1C=C(C=C3)C(F)(F)F)[O-] |
Origin of Product |
United States |
Preparation Methods
Chemical Context
N,N-dimethyl-3-[5-oxo-2-(trifluoromethyl)phenothiazin-10-yl]propan-1-amine oxide, also known as Triflupromazine Sulfoxide, is a chemical compound with the molecular formula \$$ C{18}H{19}F3N2OS \$$ and a molecular weight of 368.4 g/mol. It is related to triflupromazine, an antipsychotic phenothiazine drug. The preparation of sulfoxides, such as this compound, is relevant in the study of drug metabolism and the synthesis of metabolites for analytical purposes.
Preparation via Oxidation of Phenothiazines
A common method for preparing phenothiazine sulfoxides involves the oxidation of the corresponding phenothiazine compound using hydrogen peroxide \$$ H2O2 \$$ with a titanosilicate catalyst. This method has been applied to various phenothiazines, and the general procedure can be adapted for the synthesis of this compound.
Reactant Preparation: Dissolve the phenothiazine derivative in methanol.
Buffer Preparation: Use a sodium acetate buffer to maintain an acidic medium (pH 3.0).
Reaction Mixture: Combine the phenothiazine, methanol, sodium acetate buffer, and titanosilicate catalyst in an Erlenmeyer flask. Add hydrogen peroxide to the mixture. The amount of hydrogen peroxide should be about 1.3–2.0 times the molar equivalent of the phenothiazine.
Reaction Conditions: Stir the reaction mixture in a water bath at 60°C for 1 hour.
Workup: Adjust the reaction mixture to pH 10.0 with 0.1 M sodium carbonate. Transfer the mixture to a separatory funnel and extract with chloroform twice.
Purification: Dehydrate the combined extracts with solid sodium sulfate and evaporate the solvent to obtain the desired sulfoxide.
Table 1: Oxidation of Chlorpromazine (CPZ) to CPZ Sulfoxide Using Hydrogen Peroxide
| Hydrogen Peroxide Equivalent | Formed CPZ Sulfoxide (%) |
|---|---|
| 0.5 | 93.1 |
| 1.0 | 94.0 |
| 2.0 | 92.3 |
N-Oxide Preparation
N-oxides of tertiary amino cyclic antidepressants can be prepared using hydrogen peroxide with a titanosilicate catalyst in an alkaline medium (pH 10.5) containing 50% methanol. While this method is for N-oxides, it demonstrates the use of hydrogen peroxide and titanosilicate catalysts in oxidation reactions, which may be relevant to synthesizing this compound.
Alternative Preparation Methods
While the primary method involves direct oxidation, other synthetic routes may involve forming the phenothiazine core first, followed by specific modifications to introduce the trifluoromethyl group and the amine oxide moiety. These methods may involve multiple steps and protecting group strategies.
Chemical Reactions Analysis
N,N-dimethyl-3-[5-oxo-2-(trifluoromethyl)phenothiazin-10-yl]propan-1-amine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or amine groups.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at various positions on the phenothiazine ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N,N-dimethyl-3-[5-oxo-2-(trifluoromethyl)phenothiazin-10-yl]propan-1-amine oxide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex phenothiazine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the development of dyes and pigments due to its stable and vibrant color properties.
Mechanism of Action
The mechanism of action of N,N-dimethyl-3-[5-oxo-2-(trifluoromethyl)phenothiazin-10-yl]propan-1-amine oxide involves its interaction with various molecular targets. In medicinal applications, it is believed to exert its effects by:
Dopamine Receptor Antagonism: Blocking dopamine receptors in the brain, which is a common mechanism for antipsychotic drugs.
Serotonin Receptor Modulation: Modulating serotonin receptors, which can help alleviate symptoms of nausea and vomiting.
These interactions affect neurotransmitter pathways, leading to the therapeutic effects observed in clinical settings.
Comparison with Similar Compounds
Comparison with Structurally Similar Phenothiazine Derivatives
Triflupromazine (N,N-dimethyl-3-[2-(trifluoromethyl)phenothiazin-10-yl]propan-1-amine)
- Structural Differences : Triflupromazine lacks the 5-oxo group and exists as a hydrochloride salt rather than an oxide .
- Pharmacological Use : A potent antipsychotic and antiemetic agent, used to control violent behavior, severe nausea, and hiccups .
- Physicochemical Properties :
Triazepine (N,N-dimethyl-3-[2-(trifluoromethyl)phenothiazin-10-yl]propan-1-amine)
- Structural Differences : Shares the trifluoromethyl group at the 2-position but lacks the 5-oxo group .
- Pharmacological Use : Functions as a dopamine D1/D2 receptor antagonist, managing aggression in psychotic episodes and severe nausea .
- Key Distinction : The absence of the 5-oxo group likely reduces metabolic oxidation susceptibility compared to the oxide form .
Promazine (N,N-dimethyl-3-(10H-phenothiazin-10-yl)propan-1-amine)
- Structural Differences: No trifluoromethyl or oxo substituents .
- Oxidized Form (Prom-O) : Oxidation of the amine to an oxide (similar to the target compound) alters electrochemical properties, increasing redox activity .
Comparative Data Table
Key Research Findings
- Substituent Effects : The 5-oxo group may enhance metabolic clearance due to increased susceptibility to enzymatic reduction or hydrolysis .
- Comparative Efficacy : Triflupromazine’s trifluoromethyl group confers higher receptor-binding affinity than promazine, a trend likely diminished in the oxide form due to steric or electronic changes .
Biological Activity
N,N-Dimethyl-3-[5-oxo-2-(trifluoromethyl)phenothiazin-10-yl]propan-1-amine oxide (CAS No: 2127-55-1) is a compound of interest due to its unique chemical structure and potential biological activities. This article reviews its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
The compound's molecular formula is , with a molecular weight of approximately 404.877 g/mol. Key physical properties include:
- Density : 1.37 g/cm³
- Boiling Point : 477.3 ºC at 760 mmHg
- Flash Point : 242.5 ºC
- LogP : 6.008 (indicating high lipophilicity)
Anticonvulsant Properties
Recent studies have indicated that compounds similar to N,N-dimethyl-3-[5-oxo-2-(trifluoromethyl)phenothiazin-10-yl]propan-1-amine exhibit significant anticonvulsant activity. For instance, a related study demonstrated that certain phenothiazine derivatives showed efficacy in various seizure models, suggesting a potential mechanism involving sodium and calcium channel modulation .
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of phenothiazine derivatives have shown promise. In vitro assays indicated that these compounds could inhibit the growth of several bacterial strains, although specific data on N,N-dimethyl-3-[5-oxo-2-(trifluoromethyl)phenothiazin-10-yl]propan-1-amino oxide remains limited .
The proposed mechanisms for the biological activity of this compound include:
- Ion Channel Modulation : Similar compounds have been shown to interact with voltage-sensitive sodium channels, which are crucial in the propagation of action potentials in neurons.
- Receptor Interaction : The compound may also act on various neurotransmitter receptors, influencing synaptic transmission and neuronal excitability.
Study 1: Anticonvulsant Efficacy
In a comparative study, derivatives of phenothiazine were evaluated for their anticonvulsant effects using the maximal electroshock (MES) test and subcutaneous pentylenetetrazole (scPTZ) tests. Compounds demonstrated effective ED50 values, indicating their potential as therapeutic agents for epilepsy .
Study 2: Antimicrobial Screening
A focused library of phenothiazine derivatives was screened against common pathogens, revealing that some compounds exhibited significant antimicrobial activity. While specific results for N,N-dimethyl-3-[5-oxo-2-(trifluoromethyl)phenothiazin-10-yl]propan-1-amino oxide are still under investigation, the structural similarities suggest potential efficacy .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 404.877 g/mol |
| Density | 1.37 g/cm³ |
| Boiling Point | 477.3 ºC |
| Flash Point | 242.5 ºC |
| LogP | 6.008 |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N,N-dimethyl-3-[5-oxo-2-(trifluoromethyl)phenothiazin-10-yl]propan-1-amine oxide, and how do reaction conditions influence yield?
- Methodology :
- Route 1 : Start with a phenothiazine core (e.g., 5-oxo-2-(trifluoromethyl)phenothiazine) and perform alkylation using 3-chloro-N,N-dimethylpropan-1-amine in the presence of a base (e.g., NaH) in dimethylsulfoxide (DMSO) at 323 K, followed by oxidation with hydrogen peroxide .
- Route 2 : Use nucleophilic substitution to attach the dimethylamine oxide group to a pre-functionalized phenothiazine intermediate. Optimize solvent polarity (e.g., ethanol/acetone mixtures) to enhance crystallinity .
- Key Variables : Temperature (323 K), solvent choice (DMSO for alkylation; ethanol/acetone for crystallization), and stoichiometry of oxidizing agents.
Q. How can the purity and structural integrity of this compound be validated in academic settings?
- Analytical Techniques :
- HPLC : Use reverse-phase chromatography with a C18 column and UV detection at 254 nm to assess purity (>98%) .
- NMR Spectroscopy : Compare ¹H/¹³C NMR spectra to reference data (e.g., δ 2.2 ppm for N,N-dimethyl groups; δ 160-180 ppm for carbonyl and trifluoromethyl signals) .
- Mass Spectrometry : Confirm molecular weight (expected [M+H]⁺ ≈ 433 g/mol) via high-resolution MS .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Hazard Mitigation :
- PPE : Wear nitrile gloves, lab coats, and safety goggles due to skin/eye irritation risks (GHS H315/H319) .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (GHS H335) .
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with water for 15+ minutes .
Advanced Research Questions
Q. How do steric and electronic effects of the trifluoromethyl group influence the compound’s reactivity and stability?
- Mechanistic Insights :
- The electron-withdrawing trifluoromethyl group increases electrophilicity at the phenothiazine core, facilitating nucleophilic attacks but reducing thermal stability. Computational modeling (DFT) can map charge distribution .
- Stability Studies: Monitor degradation under UV light (λ = 365 nm) and acidic/basic conditions (pH 2–12) via HPLC. Trifluoromethyl groups enhance photostability compared to non-fluorinated analogs .
Q. What strategies resolve contradictions in reported spectroscopic data for this compound?
- Case Study :
- Contradiction : Discrepancies in ¹H NMR chemical shifts due to solvent polarity or tautomerism.
- Resolution : Use deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) and variable-temperature NMR to identify dynamic equilibria . Cross-validate with X-ray crystallography (e.g., bond lengths/angles in the phenothiazine ring) .
Q. How can computational methods predict the compound’s pharmacokinetic properties?
- In Silico Tools :
- ADMET Prediction : Use software like Schrödinger’s QikProp to estimate logP (~3.2), aqueous solubility (-4.2 logS), and CYP450 inhibition .
- Docking Studies : Model interactions with biological targets (e.g., dopamine receptors) using the compound’s 3D structure (Canonical SMILES: [O-]N+(C)C) .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Process Optimization :
- Chiral Resolution : Use chiral stationary phases (e.g., cellulose-based HPLC columns) or asymmetric catalysis (e.g., Pd-catalyzed coupling) .
- Scale-Up Risks : Aggregation in polar solvents may reduce yield. Monitor via dynamic light scattering (DLS) and adjust stirring rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
